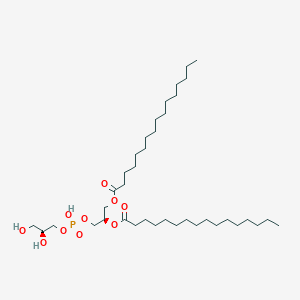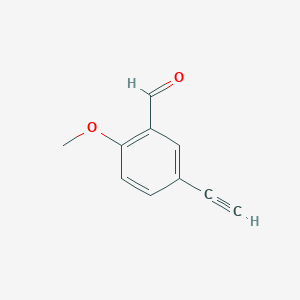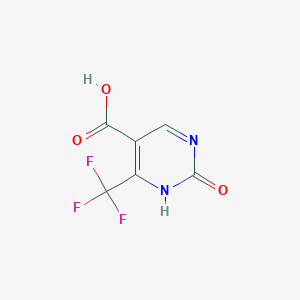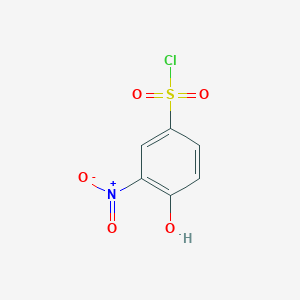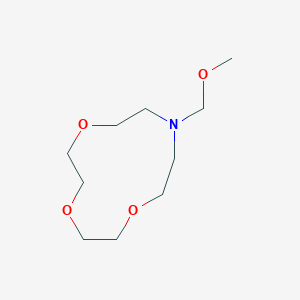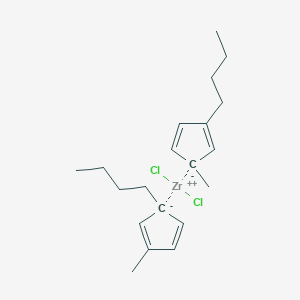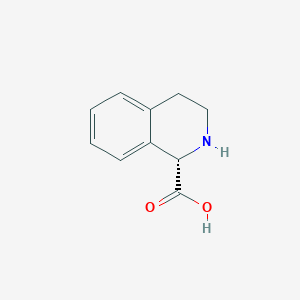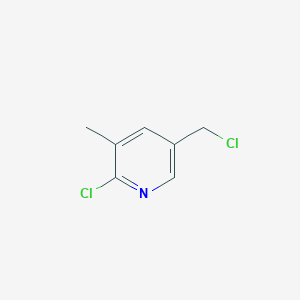![molecular formula C12H13ClN2O B116352 1-Propanol, 3-[(7-chloro-4-quinolinyl)amino]- CAS No. 60548-22-3](/img/structure/B116352.png)
1-Propanol, 3-[(7-chloro-4-quinolinyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanol, 3-[(7-chloro-4-quinolinyl)amino] is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as AQ-13 and has shown promising results in various applications.
作用機序
The mechanism of action of AQ-13 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells, malaria parasites, and bacteria. AQ-13 has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA and RNA.
Biochemical and Physiological Effects
AQ-13 has been shown to have both biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and replication of malaria parasites and bacteria. AQ-13 has been shown to have minimal toxicity to normal cells, making it a promising candidate for the treatment of cancer, malaria, and bacterial infections.
実験室実験の利点と制限
AQ-13 has several advantages as a research tool. It is easy to synthesize and purify, making it readily available for research purposes. It has also been shown to have minimal toxicity to normal cells, making it a safe and effective research tool. However, AQ-13 has some limitations. It is not water-soluble, making it difficult to use in aqueous solutions. It also has a short half-life, making it difficult to use in long-term experiments.
将来の方向性
There are several future directions for the research of AQ-13. One direction is to further investigate its mechanism of action. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer, malaria, and bacterial infections. AQ-13 could also be modified to improve its solubility and half-life, making it more effective as a research tool. Additionally, AQ-13 could be tested against other types of cancer cells, malaria parasites, and bacteria to determine its potential use in treating other diseases.
科学的研究の応用
AQ-13 has been extensively studied for its potential use in scientific research. It has been shown to have anti-cancer, anti-malarial, and anti-bacterial properties. AQ-13 has been tested against various types of cancer cells, including breast, lung, and colon cancer cells, and has been found to be effective in inhibiting their growth. It has also been tested against Plasmodium falciparum, the parasite responsible for malaria, and has shown promising results in inhibiting its growth. AQ-13 has also been shown to have antibacterial activity against various types of bacteria, including Staphylococcus aureus and Escherichia coli.
特性
CAS番号 |
60548-22-3 |
|---|---|
製品名 |
1-Propanol, 3-[(7-chloro-4-quinolinyl)amino]- |
分子式 |
C12H13ClN2O |
分子量 |
236.7 g/mol |
IUPAC名 |
3-[(7-chloroquinolin-4-yl)amino]propan-1-ol |
InChI |
InChI=1S/C12H13ClN2O/c13-9-2-3-10-11(14-5-1-7-16)4-6-15-12(10)8-9/h2-4,6,8,16H,1,5,7H2,(H,14,15) |
InChIキー |
MCVPFDOUKZBWJF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NCCCO |
正規SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NCCCO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


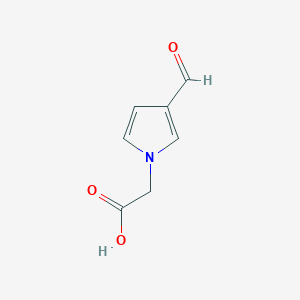
![3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile](/img/structure/B116273.png)
